N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1426291-40-8
VCID: VC2865904
InChI: InChI=1S/C11H14N4.2ClH/c1-9-3-5-10(6-4-9)15-8-13-14-11(15)7-12-2;;/h3-6,8,12H,7H2,1-2H3;2*1H
SMILES: CC1=CC=C(C=C1)N2C=NN=C2CNC.Cl.Cl
Molecular Formula: C11H16Cl2N4
Molecular Weight: 275.17 g/mol

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride

CAS No.: 1426291-40-8

Cat. No.: VC2865904

Molecular Formula: C11H16Cl2N4

Molecular Weight: 275.17 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride - 1426291-40-8

Specification

CAS No. 1426291-40-8
Molecular Formula C11H16Cl2N4
Molecular Weight 275.17 g/mol
IUPAC Name N-methyl-1-[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C11H14N4.2ClH/c1-9-3-5-10(6-4-9)15-8-13-14-11(15)7-12-2;;/h3-6,8,12H,7H2,1-2H3;2*1H
Standard InChI Key DRRIMJBNAFNQOJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C=NN=C2CNC.Cl.Cl
Canonical SMILES CC1=CC=C(C=C1)N2C=NN=C2CNC.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Composition

N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride contains a 1,2,4-triazole core with multiple functional groups attached. The structure includes a 4-methylphenyl group at the 4-position of the triazole ring, while a methylaminomethyl moiety is positioned at the 3-position. The compound exists as a dihydrochloride salt, formed through protonation of the basic nitrogen atoms in the structure.

Predicted Molecular Properties

Based on the structural analysis and comparison with similar compounds, the following molecular properties can be predicted:

PropertyPredicted ValueBasis for Prediction
AppearanceWhite to off-white crystalline solidCommon for hydrochloride salts of heterocyclic amines
SolubilitySoluble in water; moderately soluble in polar organic solventsBased on dihydrochloride salt form
StabilityStable under standard conditions; hygroscopicCommon for amine hydrochlorides
pKa valuesMultiple pKa values (≈4-8)Based on protonation sites of the triazole and amine groups
Log P~1.5-2.5Estimated from 4-methylphenyl and triazole contributions

Synthesis Methods

Cyclization and Functionalization

The formation of the triazole ring is a critical step in the synthesis process. For related compounds, this typically involves the reaction of a hydrazide derivative with formamidine acetate under heating conditions. The patent literature describes a similar approach: "adding formamidine acetate, heating to 170-180°C, keeping the temperature for reaction for 4 hours" to generate the triazole ring system .

Biological Activity and Applications

Enzyme Inhibition Activity

Triazole-containing compounds frequently demonstrate enzyme inhibition properties. Related compounds have shown promising activity as inhibitors of viral enzymes. For instance, certain triazole derivatives exhibited "significantly higher inhibitory activity against HCV serine protease enzyme (IC₅₀ = 0.015 ± 0.25 mg) in comparison to ribavirin (IC₅₀ = 0.165 ± 0.053 mg)" .

The presence of the methylphenyl group in our target compound could potentially enhance binding interactions with enzyme active sites, particularly those containing hydrophobic pockets. The N-methyl substituent might further contribute to favorable pharmacokinetic properties by modulating polarity and membrane permeability.

Structure-Activity Relationships

The biological activity of N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride would likely be influenced by several structural features:

Structural FeaturePotential Contribution to Activity
1,2,4-Triazole coreHydrogen bond acceptor/donor capacity; interaction with protein binding sites
4-Methylphenyl groupHydrophobic interactions; π-stacking with aromatic amino acid residues
N-Methylamine moietyHydrogen bond formation; potential for ionic interactions when protonated
Dihydrochloride saltEnhanced solubility; altered pharmacokinetic profile

These structure-activity relationships could be explored further through molecular docking studies, similar to those conducted for related compounds where "docking studies further helped in an extensive understanding of all of the interactions between compounds and the enzyme active site" .

Analytical Characterization

Crystallographic Analysis

X-ray crystallography would provide definitive structural confirmation of N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, revealing precise bond lengths, angles, and three-dimensional arrangement. Related triazole compounds often form well-defined crystals suitable for such analysis, appearing as "colorless acicular crystal" structures .

Research Status and Future Directions

Current Research Gaps

Despite the potential applications of N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, comprehensive studies specifically focused on this compound appear limited in the available literature. This presents several research opportunities:

  • Full characterization of physical, chemical, and biological properties

  • Optimization of synthetic routes for improved yield and purity

  • Detailed structure-activity relationship studies to explore the impact of structural modifications

  • Investigation of specific biological targets and mechanisms of action

  • Exploration of potential pharmaceutical formulations and delivery systems

Computational Studies

Computational approaches could provide valuable insights into the properties and potential applications of this compound. Molecular modeling and density functional theory (DFT) studies, similar to those conducted for related triazole derivatives, could "gain insights into the molecular structure of the synthesized compounds" .

These computational methods could predict binding affinities to potential biological targets, physiochemical properties relevant to drug development, and optimal conformations for biological activity. Such predictions would guide experimental work and help prioritize potential applications.

Potential ApplicationStructural RationaleDevelopment Strategy
Antimicrobial agentTriazole core with aromatic substituentScreening against bacterial and fungal pathogens
Enzyme inhibitorMultiple hydrogen bonding sitesTarget-specific binding studies
CNS-active agentBalanced lipophilicity/hydrophilicityBlood-brain barrier permeability studies
Anticancer agentPotential for protein kinase inhibitionCancer cell line screening

As noted with similar compounds, "additional in vivo studies and clinical trials are imperative, laying the groundwork for their integration into future drug design and development" .

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